2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-ynylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O/c1-3-4-17-11(19)7(2)10-9(13)5-8(6-18-10)12(14,15)16/h1,5-7H,4H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEFJBLEUYAKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide is a synthetic molecule that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H14ClF3N2O
- Molar Mass : 396.71 g/mol
- Melting Point : 118°C
- Boiling Point : 319°C (decomposition)
- Density : 1.53 g/cm³
- Solubility : Slightly soluble in DMSO and methanol
Research indicates that this compound acts primarily as a modulator of specific ion channels and receptors, particularly within the TRP (Transient Receptor Potential) channel family. The TRPM8 channel, known for its role in thermosensation and pain perception, has been identified as a key target.
Key Findings:
- TRPM8 Activation : Studies have shown that compounds similar to this compound exhibit agonistic effects on TRPM8 channels, with EC50 values in the micromolar range (e.g., 11 ± 1 μM) .
- Anticancer Activity : In vitro studies demonstrated that the compound induces apoptosis in prostate and kidney cancer cell lines through increased reactive oxygen species (ROS) production and activation of caspases .
- Antiviral Properties : Preliminary data suggest potential antiviral activity, particularly against RNA viruses, although further studies are needed to elucidate the specific mechanisms involved .
Case Study 1: TRPM8 Modulation
A study published in MDPI explored various TRPM8 modulators, revealing that structural modifications of compounds similar to our target molecule can significantly enhance their agonistic properties. The most potent agonist from the series showed an EC50 value of 2.91 μM, indicating high specificity for TRPM8 over other thermoTRP channels .
Case Study 2: Anticancer Efficacy
In a separate investigation focusing on the anticancer effects of related compounds, researchers reported significant cytotoxicity against prostate cancer cells with IC50 values around 0.35 μM. The mechanism was attributed to the compound's ability to induce mitochondrial dysfunction and subsequent apoptosis .
Data Tables
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A pyridine ring substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively.
- A propanamide chain linked to the pyridine via the C2 position, with an N-bound propynyl (propargyl) group.
Comparison with Similar Compounds
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide)
(2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide
- Molecular Formula : C₁₀H₈ClF₃N₂O
- Molecular Weight : 264.63 g/mol
- Key Differences :
- Enamide structure (C=C double bond) instead of saturated propanamide.
- Methyl substituent on the amide nitrogen (vs. propynyl).
- Implications : Reduced steric hindrance and molecular weight may improve solubility but limit thermal stability .
1-[3-Chloro-5-(Trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide
2-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide
- Molecular Formula : C₁₀H₁₁Cl₂F₃N₄O
- Molecular Weight : 331.12 g/mol
- Key Differences :
- Chloroacetyl group and ethylenediamine linker.
- Dual chloro substituents enhance electrophilicity.
- Applications : Intermediate in synthesizing herbicides and antimalarials .
Structural and Functional Analysis Table
Research Findings and Trends
- Bioactivity : Fluopyram’s benzamide group confers superior fungicidal activity compared to the target compound’s propanamide, likely due to enhanced binding to fungal succinate dehydrogenase .
- Reactivity : The propynyl group in the target compound facilitates click chemistry applications, a feature absent in ethyl- or methyl-substituted analogs .
- Thermal Stability : Saturated amides (e.g., propanamide) exhibit higher stability than enamides, which are prone to isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
